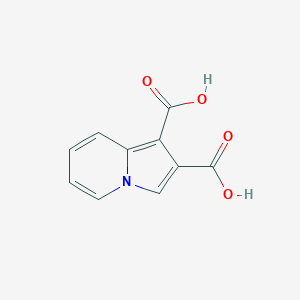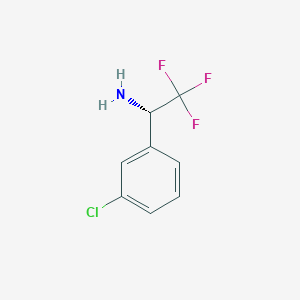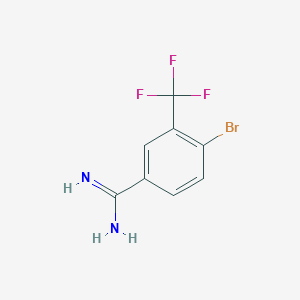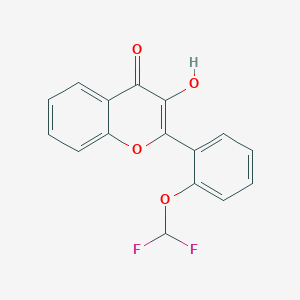
2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-(difluoromethoxy)phenyl)acetonitrile” is related to your compound . It has a molecular weight of 183.16 . Another related compound is “2-(Difluoromethoxy)phenyl isothiocyanate” with a molecular weight of 201.19 .
Synthesis Analysis
While specific synthesis methods for “2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one” are not available, a general method for a related compound involves reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.
Molecular Structure Analysis
The InChI code for “2-(2-(difluoromethoxy)phenyl)acetonitrile” is 1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 . This provides a detailed description of the molecule’s structure.
Scientific Research Applications
Spectral Analysis and DFT Studies
Spectral analysis and Density Functional Theory (DFT) studies have been conducted on benzopyran analogues, revealing their potential for photovoltaic applications and interactions with materials like graphene. These studies help in understanding the electronic structure and stability of such compounds, which is crucial for their application in material science and photovoltaic technology (Al-Otaibi et al., 2020).
Chemical Reactions and Derivatives
Research has shown the ability of chromen-4-one derivatives to undergo various chemical reactions, forming new compounds with potential applications in material science and organic synthesis. For instance, novel 3-acetyl-2-methyl-polyfluorochromones have been synthesized, demonstrating the versatility of these compounds in organic chemistry (Shcherbakov et al., 2015).
Antibacterial Activity
A series of chromen-2-one derivatives have been synthesized and tested for their antibacterial activity, showing promising results against both gram-positive and gram-negative bacteria. This indicates the potential of these compounds in the development of new antibacterial agents (Aragade et al., 2012).
Excited-State Processes
Studies on the excited-state proton-transfer processes of chromen-4-one derivatives provide insights into their photophysical properties. Such investigations are crucial for applications in fluorescent materials and sensors, offering a deeper understanding of their behavior under different conditions (Falkovskaia et al., 2003).
Synthesis and Catalysis
Research into the synthesis of chromen-4-one derivatives and their use in catalytic processes has led to the development of novel catalysts and synthetic methodologies. These advances are significant for the production of complex organic molecules and pharmaceuticals, demonstrating the broad applicability of these compounds in synthetic organic chemistry (Alonzi et al., 2014).
properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O4/c17-16(18)22-12-8-4-2-6-10(12)15-14(20)13(19)9-5-1-3-7-11(9)21-15/h1-8,16,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAPPWCGOGUETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468444.png)
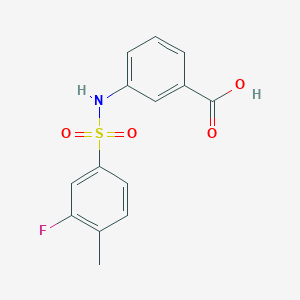
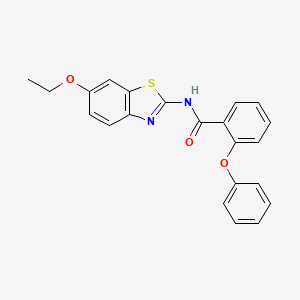
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2468453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2468456.png)

![[4-(2,4-Dichlorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B2468459.png)
![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)
